molecular formula C22H19N5O4S B2489815 Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate CAS No. 946370-83-8

Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate

Cat. No. B2489815
CAS RN: 946370-83-8
M. Wt: 449.49
InChI Key: YPUGRMMMFLVJFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, such as the formation of hydrogen-bonded structures in compounds with similar backbone structures, showcasing the intricate process of creating these molecules. These syntheses often utilize condensation reactions, hydrogen bonds, and other specific chemical interactions to form the desired products (Portilla et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by specific bonding patterns and spatial arrangements. For instance, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex sheet formations through N-H...N, N-H...O, and C-H...O hydrogen bonds, indicative of the potential structural complexity in the target molecule (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves interactions with various reagents to form new compounds. For example, reactions with amino acid esters or hydrazide derivatives can yield compounds with significant biological activity, highlighting the molecule's reactivity and versatility (Fathalla, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments. For instance, the solubility and crystalline form can influence the compound's applications in medicinal chemistry and materials science.

Chemical Properties Analysis

Chemical properties, including reactivity towards different functional groups, stability under various conditions, and the ability to undergo specific reactions, are fundamental to exploiting these compounds in chemical synthesis and drug design. The targeted molecule's potential to participate in creating heterocyclic systems or to act as inhibitors for biological molecules showcases its chemical versatility (Shibuya et al., 2018).

Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry often explores the synthesis and characterization of complex molecules, including those related to the queried compound. For instance, studies have detailed the synthesis of 1,2,4-triazine derivatives through various chemical reactions, highlighting the versatility of these compounds in generating a wide array of heterocyclic structures with potential pharmaceutical applications (El‐Barbary et al., 2005). Similarly, research on pyrazolo[1,5-a][1,3,5]triazines and related compounds has been conducted to explore their synthesis pathways and structural properties, aiming to expand the chemical toolbox for developing new therapeutic agents (Raboisson et al., 2003).

Biological Activities

Several studies have focused on evaluating the biological activities of triazine derivatives, including their potential as antimicrobial, antifungal, and antitumor agents. For example, compounds synthesized from triazine derivatives have been tested for their antimicrobial activities against various bacterial and fungal strains, revealing significant potential in addressing drug-resistant infections (Daraji et al., 2021). Additionally, some triazine compounds have shown promising antihyperglycemic properties in animal models, suggesting their utility in managing conditions like diabetes (Kees et al., 1996).

Antitubercular and Antimicrobial Potential

Research has also delved into the antitubercular and antimicrobial potential of triazine-linked heterocyclics, highlighting their efficacy against tuberculosis and various microbial pathogens. The synthesis of these compounds through innovative methods, including microwave irradiation, has been explored to enhance their biological activities and develop new therapeutic options (Deohate et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, it might interact with a specific biological target, like an enzyme or receptor .

Future Directions

Future research on this compound might involve exploring its potential uses, optimizing its synthesis, or investigating its mechanism of action in more detail .

properties

IUPAC Name

methyl 4-[[2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-13-18(14-6-4-3-5-7-14)19-24-21(25-22(30)27(19)26-13)32-12-17(28)23-16-10-8-15(9-11-16)20(29)31-2/h3-11H,12H2,1-2H3,(H,23,28)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUGRMMMFLVJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate

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